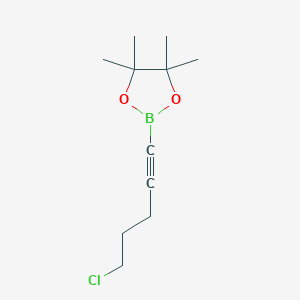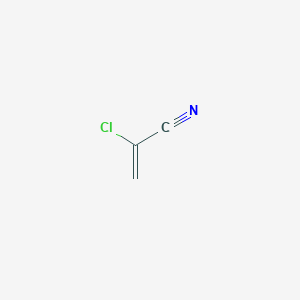
p-Oxalotoluidide
Vue d'ensemble
Description
P-Oxalotoluidide, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Oxidation in Meat Systems
Protein oxidation, specifically carbonylation, is a notable chemical modification in oxidized proteins, with p-Oxalotoluidide possibly playing a role in this process. The quantification of protein carbonyls is a common procedure for assessing protein oxidation in meat systems. This process is linked with several meat quality traits such as water-holding capacity, texture, flavor, and nutritional value. The formation of specific protein carbonyls from particular amino acid side chains contributes to the impairment of myofibrillar proteins, leading to denaturation and loss of functionality (Estévez, 2011).
Metabolic Alterations by Pyruvate Carboxylase
Pyruvate carboxylase (PC), an enzyme crucial for replenishing tricarboxylic acid cycle intermediates, is related to the functionality of this compound. The enzyme is vital for controlling fuel partitioning toward gluconeogenesis or lipogenesis and is significant in insulin secretion. The structure, mechanism, and regulation of PC have been studied extensively, shedding light on its crucial role in intermediary metabolism (Jitrapakdee et al., 2008).
Oxidative Stress and Oxidation Catalysts
Research has explored the role of this compound in oxidative stress and its potential as an oxidation catalyst. Metalloporphyrins, which are oxidation catalysts, have been studied for their ability to mimic various types of oxidation reactions. This research area focuses on creating environmentally benign oxidant sources and employing molecular oxygen in oxidation reactions catalyzed by bioinspired metalloporphyrin analogues (Pereira et al., 2018).
Oxidative Transformation of Environmental Pollutants
The oxidative transformation of environmental pollutants is another application area for this compound. Oxidative electrochemical treatment has been examined for poly- and perfluoroalkyl substances (PFASs) in aqueous film forming foams (AFFF)-impacted groundwaters. This study provides insights into the transformation pathways and confirms that oxidation and defluorination of suspected PFAA precursors undergo different transformation pathways (Schaefer et al., 2018).
Applications in Oxidation Reactions
This compound has been studied for its efficacy in catalyzing oxidation reactions. Nitrotoluenes have been efficiently oxidized to their corresponding nitrobenzoic acids using this compound derivatives as key catalysts. This area of research is essential for understanding the chemical reactions and transformations in various industrial processes (Sawatari et al., 2003).
Propriétés
IUPAC Name |
N,N'-bis(4-methylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)17-15(19)16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWIMFFAXHJMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186622 | |
| Record name | Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3299-61-4 | |
| Record name | N1,N2-Bis(4-methylphenyl)ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3299-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(4-tolyl)oxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Oxalotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-BIS(4-TOLYL)OXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXW61IZ0NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)



